molecular formula C4H3Br2NS B150149 2-Bromo-5-(bromomethyl)thiazole CAS No. 131748-91-9

2-Bromo-5-(bromomethyl)thiazole

Cat. No. B150149
M. Wt: 256.95 g/mol
InChI Key: YYHRYECWWYONCH-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)thiazole is a chemical compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their importance in medicinal chemistry and as building blocks for various biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been reported for the preparation of bromodifluoromethyl-substituted thiazoles, which are valuable in drug discovery . Another approach involves the domino synthesis of thiazolo-fused heterocycles via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles . Additionally, a rapid and efficient synthesis method for stable isotope-labeled 5-(hydroxymethyl)thiazole has been developed, which could be adapted for the synthesis of related thiazole compounds .

Molecular Structure Analysis

Thiazole derivatives exhibit a variety of molecular structures, depending on the substituents attached to the thiazole core. For example, the crystal structure analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of dihedral angles between the thiazole ring and adjacent aromatic rings, which can influence the compound's properties10.

Chemical Reactions Analysis

Thiazole compounds can undergo a range of chemical reactions. The reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles, for instance, demonstrates their potential as ambident nucleophiles in alkylation, acylation, and nitrosation reactions . Moreover, 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles can be functionalized through reactions with various nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, some thiazole-containing aromatic heterocyclic compounds exhibit fluorescence, which can be tuned by modifying the electron-donating and electron-withdrawing groups . The cadmium (II) complex derived from a thiazole-based azo ligand demonstrates specific coordination chemistry and potential biological activity .

Scientific Research Applications

Synthesis and Functionalization

  • 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes react with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. This reaction is used for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).

Fluorescent Compounds Synthesis

  • A family of linear asymmetrical D-π-A and symmetrical D-π-D types of thiazole-based aromatic heterocyclic fluorescent compounds has been designed and prepared. These compounds demonstrate adjustable electronic properties and potential applications in photophysical and electrochemical fields (Tao et al., 2013).

Generation and Trapping

  • 4-(Bromomethyl)-5-(dibromomethyl)thiazole can be prepared and used for trapping with dienophiles, leading to the formation of 6-substituted-4,5-dihydrobenzothiazoles and other derivatives. This has implications in regioselective cycloadditions and structural analysis (Al Hariri et al., 1997).

Ultrasonic and Thermally Mediated Synthesis

  • Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement. This method offers a high-yield, efficient approach for preparing these compounds (Baker & Williams, 2003).

Bioactivity Studies

  • Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid shows promising antibacterial and antifungal activities. This study highlights the potential of such complexes in biomedical applications (Jaber et al., 2021).

Stable Isotope Labeling

  • 5-(Hydroxymethyl)thiazole, a versatile building block for biologically active compounds, has been synthesized in a stable isotope labeled form. This method is essential for creating labeled compounds for further biological studies (Lin et al., 2009).

Safety And Hazards

2-Bromo-5-(bromomethyl)thiazole is classified as dangerous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

2-Bromo-5-(bromomethyl)thiazole has been used in the synthesis of various drugs and biologically active agents . It has also been used as a starting reagent in the synthesis of 2-cyanothiazole via copper-catalyzed cyanation . Therefore, it has potential applications in the development of new pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHRYECWWYONCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431236
Record name 2-bromo-5-(bromomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(bromomethyl)thiazole

CAS RN

131748-91-9
Record name 2-bromo-5-(bromomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(bromomethyl)-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Li, JK Wang, LN Zhou - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C12H7BrN2O2S, is an very important intermediate in the synthesis of thiazole compounds. In the structure of the title compound, the phthalimide ring system and …
Number of citations: 1 scripts.iucr.org

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